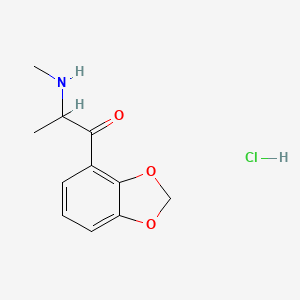

1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride

概要

説明

2,3-メチレンジオキシメトカチノン (塩酸塩) は、合成カチノンであり、カト植物に見られる天然の興奮剤カチノンと構造的に関連する化合物群です。 これは分析用標準品であり、米国ではスケジュールIの化合物として規制されています 。 この化合物は主に研究と法科学的用途に使用されます .

準備方法

合成経路と反応条件

2,3-メチレンジオキシメトカチノン (塩酸塩) の合成は、通常、次の手順が含まれます。

メチレンジオキシ環の形成: これは、1,3-ベンゾジオキソールなどの適切な前駆体を、酸性条件下でハロゲン化ケトンと反応させることで達成されます。

メチルアミノ基の導入: 次に、中間生成物をメチルアミンと反応させて、メチルアミノ基を導入します。

塩酸塩の形成: 最終生成物は、塩酸と反応させて塩酸塩の形に変換されます。

工業生産方法

2,3-メチレンジオキシメトカチノン (塩酸塩) の工業生産方法は、規制物質であるため、パブリックドメインでは十分に文書化されていません。ただし、反応条件の最適化、精製、品質管理など、大規模有機合成の一般的な原則は適用されます。

3. 化学反応解析

反応の種類

2,3-メチレンジオキシメトカチノン (塩酸塩) は、次のようなさまざまな化学反応を受けることができます。

酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。

還元: 還元反応は、ケトン基をアルコールに変換することができます。

置換: メチルアミノ基は、他のアミンまたは官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: 置換反応は、しばしば触媒または特定の条件(塩基または酸の存在など)を必要とします。

主要な生成物

酸化: 主要な生成物には、ケトンとカルボン酸があります。

還元: 主要な生成物には、アルコールがあります。

置換: 生成物は、導入された置換基によって異なります。

4. 科学研究への応用

2,3-メチレンジオキシメトカチノン (塩酸塩) は、次のようなさまざまな科学研究の応用で使用されています。

化学: 分析方法の開発および検証のための分析用標準品として。

生物学: 合成カチノンが生物系に及ぼす影響を研究するため。

医学: 潜在的な治療用途と毒性効果の研究。

化学反応の分析

Types of Reactions

2,3-Methylenedioxymethcathinone (hydrochloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products

Oxidation: Major products include ketones and carboxylic acids.

Reduction: Major products include alcohols.

Substitution: The products depend on the substituent introduced.

科学的研究の応用

2,3-Methylenedioxymethcathinone (hydrochloride) is used in various scientific research applications, including:

Chemistry: As an analytical reference standard for the development and validation of analytical methods.

Biology: To study the effects of synthetic cathinones on biological systems.

Medicine: Research into potential therapeutic applications and toxicological effects.

作用機序

2,3-メチレンジオキシメトカチノン (塩酸塩) の正確な作用機序は完全に解明されていません。他の合成カチノンとの構造的類似性から、ドーパミン神経伝達系とセロトニン神経伝達系と相互作用する可能性が示唆されています。 これらの相互作用は、快感、報酬、覚醒感に関係していることが知られています.

6. 類似の化合物との比較

類似の化合物

メチロン: 同様の興奮作用を持つ別の合成カチノン。

ブチロン: メチロンと2,3-メチレンジオキシメトカチノン (塩酸塩) と構造的に類似。

エチロン: 同様の効果を持つ別の関連化合物。

独自性

2,3-メチレンジオキシメトカチノン (塩酸塩) は、その特定の構造配置により、他の合成カチノンとは異なる薬理学的効果が生じる可能性があり、ユニークです。そのメチレンジオキシ環とメチルアミノ基は、その独自の化学的特性と生物系との相互作用に貢献しています。

類似化合物との比較

Similar Compounds

Methylone: Another synthetic cathinone with similar stimulant properties.

Butylone: Structurally similar to methylone and 2,3-Methylenedioxymethcathinone (hydrochloride).

Ethylone: Another related compound with similar effects.

Uniqueness

2,3-Methylenedioxymethcathinone (hydrochloride) is unique due to its specific structural configuration, which may result in distinct pharmacological effects compared to other synthetic cathinones. Its methylenedioxy ring and methylamino group contribute to its unique chemical properties and interactions with biological systems.

生物活性

1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone, monohydrochloride, commonly known as 2,3-Methylenedioxymethcathinone (hydrochloride) , is a synthetic cathinone that belongs to a class of compounds structurally related to cathinone, a stimulant found in the khat plant. This compound has garnered interest due to its psychoactive properties and potential therapeutic applications, although it is classified as a Schedule I substance in the United States.

- Molecular Formula : C11H14ClNO3

- Molecular Weight : 243.68 g/mol

- CAS Number : 1797884-10-6

- InChI Key : VDEXNJVGLIHORH-UHFFFAOYSA-N

Biological Activity

The biological activity of 1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone is primarily associated with its stimulant effects, which are mediated through interactions with monoamine transporters. The compound has been shown to exhibit significant affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased levels of serotonin and norepinephrine in the synaptic cleft.

The primary mechanism of action involves the inhibition of reuptake of neurotransmitters:

- Serotonin : Inhibition leads to increased serotonergic activity, which may contribute to mood enhancement and euphoria.

- Norepinephrine : Increased norepinephrine levels can enhance alertness and energy.

Pharmacological Effects

1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone has been reported to produce effects similar to other stimulants and empathogens:

- Euphoria

- Increased sociability

- Enhanced sensory perception

However, these effects can be accompanied by adverse reactions such as anxiety, paranoia, and cardiovascular issues.

Study on Behavioral Effects

A study conducted on the behavioral effects of synthetic cathinones demonstrated that subjects administered with 1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone exhibited increased locomotor activity and stereotypic behaviors typical of stimulant use. This underscores its potential for abuse and dependency.

Toxicological Profile

Research has highlighted the toxicological risks associated with synthetic cathinones. A review indicated that users reported severe side effects including:

- Cardiovascular complications (e.g., hypertension, tachycardia)

- Neurological issues (e.g., seizures)

The compound's toxicity profile necessitates further investigation into its long-term health impacts.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Primary Effects |

|---|---|---|---|

| 1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone | 1797884-10-6 | 243.68 g/mol | Stimulant, empathogen |

| Mephedrone | 1189804-46-4 | 187.25 g/mol | Euphoria, increased energy |

| MDMA | 42542-10-9 | 193.25 g/mol | Empathogen, entactogen |

特性

IUPAC Name |

1-(1,3-benzodioxol-4-yl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-4-3-5-9-11(8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEXNJVGLIHORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601344677 | |

| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797884-10-6 | |

| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797884106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-METHYLENEDIOXYMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAR68XE9AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。